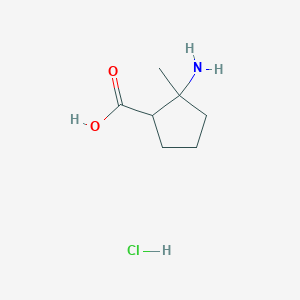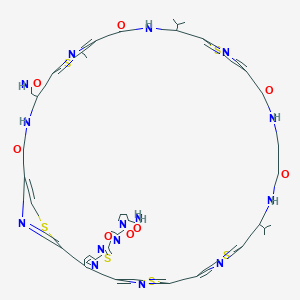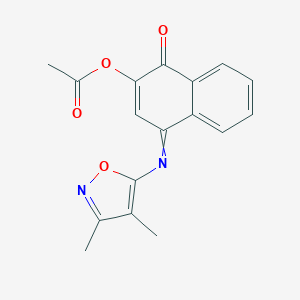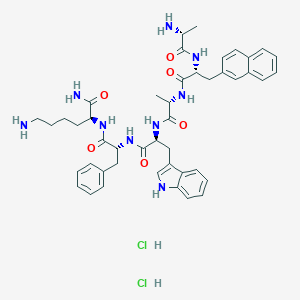
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACD is a synthetic compound that was first synthesized in the 1970s and has been studied extensively since then.
Mécanisme D'action
The exact mechanism of action of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to reduce seizure activity, decrease pain sensitivity, and reduce anxiety-like behavior. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has also been found to modulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide. One area of research is the development of more potent and selective analogs of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide for use in the treatment of neuropsychiatric disorders. Another area of research is the study of the long-term effects of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide on the GABAergic system and its potential use in the treatment of chronic pain and other conditions. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models and has been studied for its potential use in the treatment of neuropsychiatric disorders. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide acts as a modulator of the GABAergic system and has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, its relatively short half-life is a limitation for long-term studies. There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, including the development of more potent and selective analogs and the study of its long-term effects on the GABAergic system.
Méthodes De Synthèse
The synthesis of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.
Propriétés
Numéro CAS |
147934-28-9 |
|---|---|
Nom du produit |
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide |
Formule moléculaire |
C13H17Cl3N2O |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N-[(1R,2S)-2-aminocyclohexyl]-3,4-dichlorobenzamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16;/h5-7,11-12H,1-4,16H2,(H,17,18);1H/t11-,12+;/m0./s1 |
Clé InChI |
AHVOGJYCMMZOSD-ZVWHLABXSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES canonique |
C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Synonymes |
N-(2-aminocyclohexyl)-3,4-dichlorobenzamide PNU 83892 PNU-83892 U 83892E U-83892E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)



![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)







